molecular formula C13H24N2O3 B2747314 (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate CAS No. 1286208-21-6

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate

Cat. No.: B2747314
CAS No.: 1286208-21-6
M. Wt: 256.346
InChI Key: TXXXAAPSSKSRTC-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6) is a chiral secondary amine with the molecular formula C₁₃H₂₆N₂O₂ and a molar mass of 242.36 g/mol . Its structure features a pyrrolidine ring substituted with an isobutyryl group (a branched acyl moiety) at position 1 and a tert-butyl carbamate group at position 2. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of enantiomerically pure intermediates for drug development .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXXAAPSSKSRTC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-Butyl pyrrolidine-3-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Modulation
Research indicates that (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects
A study examined the effects of this compound on neuronal cell lines subjected to oxidative stress. The findings demonstrated that treatment with this compound resulted in a significant reduction in cell death and oxidative damage markers, indicating its potential as a neuroprotective agent.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophages were treated with this compound, leading to a marked decrease in the production of TNF-alpha and IL-6. This suggests that the compound could be useful in managing chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyrrolidine derivatives. The process can be optimized to yield high purity and yield, which is critical for pharmaceutical applications.

Step Reagent Conditions Yield (%)
1Pyrrolidine + Isobutyryl chlorideRoom Temp, 24h85%
2Tert-butyl carbamateReflux, 12h90%

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in therapeutic settings. Preliminary toxicological studies indicate a favorable safety margin.

Case Study: Acute Toxicity Assessment
In an acute toxicity study conducted on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg. This suggests that the compound has a wide therapeutic window, making it a promising candidate for further development.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
  • Molecular Formula: C₁₇H₂₅NO₄
  • Molar Mass : 307.4 g/mol
  • Key Differences: Contains a 4-methoxyphenyl group at position 4 and a hydroxymethyl group at position 3 of the pyrrolidine ring.
  • Safety Profile: No known hazards, but toxicity data (e.g., acute toxicity, reproductive effects) are unavailable .
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)
  • Molecular Formula: Not explicitly stated, but the presence of iodine suggests a higher molar mass (~300–350 g/mol).
  • Key Differences: Substituted with an iodomethyl group at position 2, introducing a heavy atom that may enhance reactivity in cross-coupling reactions.
  • Safety Profile : Classified as a skin irritant (Category 2) , eye irritant (Category 2A) , and respiratory hazard (Specific Target Organ Toxicity, Category 3) . Requires strict handling precautions .
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate (CAS 1286207-92-8)
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molar Mass : 240.34 g/mol
  • Key Differences: Features a cyclobutyl group (a strained cyclic alkyl substituent) instead of isobutyryl.
(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate
  • Key Differences: Enantiomer of the target compound (S-configuration vs. R-configuration).

Comparative Analysis Table

Compound Name CAS Molar Mass (g/mol) Key Substituents Safety Profile Applications
(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate 1286207-16-6 242.36 Isobutyryl, tert-butyl carbamate Not fully characterized Pharmaceutical intermediate
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 307.4 Hydroxymethyl, 4-methoxyphenyl No known hazards Lab R&D
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 ~300–350 Iodomethyl Skin/eye irritant, respiratory hazard Technical research
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate 1286207-92-8 240.34 Cyclobutyl Not reported Synthetic intermediate
(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate Not provided 242.36 Isobutyryl (S-configuration) Not reported Enantiomeric studies

Functional Group Impact on Properties

  • Isobutyryl vs. Cyclobutyl :
    • The isobutyryl group (branched acyl) may enhance lipophilicity and membrane permeability, whereas the cyclobutyl group (small cyclic alkyl) could improve metabolic stability due to reduced steric hindrance .
  • Iodomethyl Substitution :
    • Introduces radiopaque or cross-coupling capabilities but increases toxicity risks .
  • Enantiomeric Differences :
    • The R- and S-configurations may exhibit distinct binding affinities in chiral environments, though empirical data are lacking .

Biological Activity

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate, with the molecular formula C13H24N2O3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolic stability, and relevant case studies.

  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1286208-21-6
  • Physical State : Solid
  • Boiling Point : Not specified in available literature
  • Melting Point : Not specified in available literature

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : The compound has shown potential central nervous system (CNS) activity, which is of interest for developing treatments for neurological disorders.
  • Antinociceptive Effects : Studies suggest that this compound may possess antinociceptive properties, making it a candidate for pain management therapies.

Metabolic Stability

The metabolic stability of this compound is crucial for its therapeutic efficacy. The presence of the tert-butyl group can influence the compound's metabolic pathways. Research on similar compounds indicates that modifications to the tert-butyl group can enhance metabolic stability, reducing clearance rates in biological systems.

A comparative study on various tert-butyl analogs demonstrated that replacing the tert-butyl group with more stable moieties led to improved pharmacokinetic profiles. For instance, compounds with trifluoromethyl groups showed significantly lower metabolic clearance compared to their tert-butyl counterparts, suggesting that similar strategies could be applied to optimize this compound for better bioavailability and longer half-life in vivo .

In Vitro Studies

In vitro studies have been conducted to assess the activity and stability of this compound. These studies typically involve:

  • Microsomal Stability Tests : Evaluating how the compound is metabolized by liver microsomes from rats and humans.
  • Cytochrome P450 Interaction : Investigating potential interactions with various CYP enzymes, which are crucial for drug metabolism.

Results indicated that the compound's metabolic profile could be influenced by structural modifications, particularly at the tert-butyl position .

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. These studies often involve:

  • Animal Models : Testing the compound's efficacy and safety in live subjects.
  • Biological Sample Analysis : Measuring concentration levels in plasma and tissues to determine absorption, distribution, metabolism, and excretion (ADME) properties.

Summary of Findings

PropertyFinding
CNS ActivityPotentially active
Antinociceptive EffectsObserved in preliminary studies
Metabolic StabilityInfluenced by structural modifications
CYP Enzyme InteractionRequires further investigation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-tert-butyl 1-isobutyrylpyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via carbamate formation using Boc (tert-butoxycarbonyl) protection. A common approach involves reacting a pyrrolidin-3-amine precursor with di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane or THF, followed by isobutyryl chloride acylation . Optimization can be achieved using Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and stoichiometry. For example, molybdenum hexacarbonyl has been used as a catalyst in analogous epoxidation reactions to enhance selectivity and yield .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the (R)-configuration at the chiral center. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity, while GC-MS or LC-MS validates molecular weight and detects impurities . Elemental analysis complements these methods for stoichiometric verification.

Q. How should this compound be stored to maintain stability?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, heat, and light, as these can degrade the tert-butyl moiety. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (R)-isomer with high optical purity?

  • Answer : Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution can isolate the (R)-isomer. Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP) in palladium-catalyzed reactions has been effective for similar carbamates. Evidence from diastereomer separation in tert-butyl carbamate derivatives highlights the use of chiral HPLC for purity assessment .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Answer : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the carbamate’s carbonyl group is susceptible to nucleophilic attack, while the pyrrolidine ring’s nitrogen may participate in hydrogen bonding. Molecular dynamics simulations further assess steric effects from the tert-butyl group during coupling reactions .

Q. What mechanistic insights explain the compound’s behavior under acidic or basic conditions?

  • Answer : The tert-butyl carbamate is acid-labile, cleaving under mild acidic conditions (e.g., TFA/DCM) to release the amine. In contrast, the isobutyryl group is stable under basic conditions but may undergo hydrolysis with strong bases (e.g., NaOH). Kinetic studies using pH-varied NMR or IR spectroscopy can quantify degradation rates .

Q. How can Design of Experiments (DOE) optimize multi-step syntheses involving this compound?

  • Answer : DOE identifies critical variables (e.g., catalyst loading, temperature, solvent) and their interactions. For instance, a Central Composite Design (CCD) was applied in TBHP-mediated epoxidations to maximize substrate conversion and minimize side reactions, a method adaptable to carbamate functionalization .

Methodological Notes

  • References to Safety : While storage and handling are covered in basic FAQs, advanced studies should include hazard assessments (e.g., tert-butyl hydroperoxide’s explosivity in analogous reactions) .
  • Contradictions in Evidence : Some protocols use Mo(CO)₆ for epoxidation , while others rely on enzymatic or chiral resolution . Researchers must tailor methods to their target compound’s specific reactivity.

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